2-Cyclopropoxy-6-methoxybenzaldehyde
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Overview
Description
2-Cyclopropoxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 It is a benzaldehyde derivative characterized by the presence of a cyclopropoxy group at the second position and a methoxy group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-methoxybenzaldehyde can be achieved through several methods. One common approach involves the lithiation of 1,3-dialkoxybenzenes followed by formylation with dimethylformamide (DMF). This method ensures high regioselectivity and yields the desired product efficiently . Another method involves the use of aluminum hemiaminal intermediates, which protect the latent aldehyde functionality and allow for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly reagents is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include 2-Cyclopropoxy-6-methoxybenzoic acid (from oxidation), 2-Cyclopropoxy-6-methoxybenzyl alcohol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2-Cyclopropoxy-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-methoxybenzaldehyde involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death . Additionally, its antimicrobial properties are linked to the disruption of bacterial cell membranes, causing leakage of intracellular contents and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropoxy-6-methoxybenzaldehyde include:
- 2-Methoxybenzaldehyde
- 2-Cyclopropoxybenzaldehyde
- 6-Methoxybenzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the cyclopropoxy and methoxy groups on the benzene ring. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-10-3-2-4-11(9(10)7-12)14-8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
XUJQSORUBGAHHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2CC2)C=O |
Origin of Product |
United States |
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